molecular formula C23H26ClNO6 B12781217 (E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine CAS No. 81320-21-0

(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine

Cat. No.: B12781217
CAS No.: 81320-21-0
M. Wt: 447.9 g/mol
InChI Key: NWCALTMCTNFNHT-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine is a complex organic compound that combines the properties of (E)-but-2-enedioic acid and a benzodioxepin derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine typically involves multiple steps. One common approach is to start with the preparation of the benzodioxepin derivative, followed by its functionalization with (E)-but-2-enedioic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: Its derivatives could have potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation, depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine include other benzodioxepin derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of (E)-but-2-enedioic acid and the benzodioxepin moiety. This combination can confer specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

81320-21-0

Molecular Formula

C23H26ClNO6

Molecular Weight

447.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine

InChI

InChI=1S/C19H22ClNO2.C4H4O4/c1-3-21(4-2)12-11-17-15-13-14(20)9-10-16(15)22-18-7-5-6-8-19(18)23-17;5-3(6)1-2-4(7)8/h5-10,13,17H,3-4,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NWCALTMCTNFNHT-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CCC1C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCC1C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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